2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine
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Overview
Description
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine is an organic compound characterized by a pyridine ring substituted with a phenylbuta-1,3-diynyl group
Preparation Methods
The synthesis of 2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine typically involves the coupling of pyridine derivatives with phenylbuta-1,3-diynyl intermediates. One common method is the oxidative acetylene coupling, which uses acetylene scaffolding strategies and orthogonal alkyne protection groups . This method allows for the sequential closure of macrocyclic subunits, resulting in the desired compound. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenylbuta-1,3-diynyl group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles and nucleophiles
Scientific Research Applications
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It may be used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine involves its interaction with molecular targets through its phenylbuta-1,3-diynyl and pyridine moieties. These interactions can affect various molecular pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine can be compared with similar compounds such as:
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar diacetylene bridge but differs in its overall structure and properties.
Trimethyl(4-phenylbuta-1,3-diynyl)silane: Another related compound with a trimethylsilyl group instead of a pyridine ring. The uniqueness of this compound lies in its combination of a pyridine ring with a phenylbuta-1,3-diynyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
117635-47-9 |
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Molecular Formula |
C15H9N |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(4-phenylbuta-1,3-diynyl)pyridine |
InChI |
InChI=1S/C15H9N/c1-2-8-14(9-3-1)10-4-5-11-15-12-6-7-13-16-15/h1-3,6-9,12-13H |
InChI Key |
APCQLLKPMAPFDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=CC=N2 |
Origin of Product |
United States |
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